

Comparative In Vivo Efficacy of (R)-MPH-220 and Dantrolene

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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B15603137

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Note: As of the current date, publicly available research and clinical data for a compound designated "**(R)-MPH-220**" are not available. This guide provides a comprehensive overview of the in vivo efficacy of dantrolene, a well-established therapeutic agent. The information presented here can serve as a benchmark for evaluating the performance of novel compounds like **(R)-MPH-220** as data becomes available. A recently published preclinical study has described a compound designated "MPH-220," which selectively targets skeletal myosin.[1][2][3] Where applicable, available preclinical data for MPH-220 is included for informational purposes.

Introduction to Dantrolene

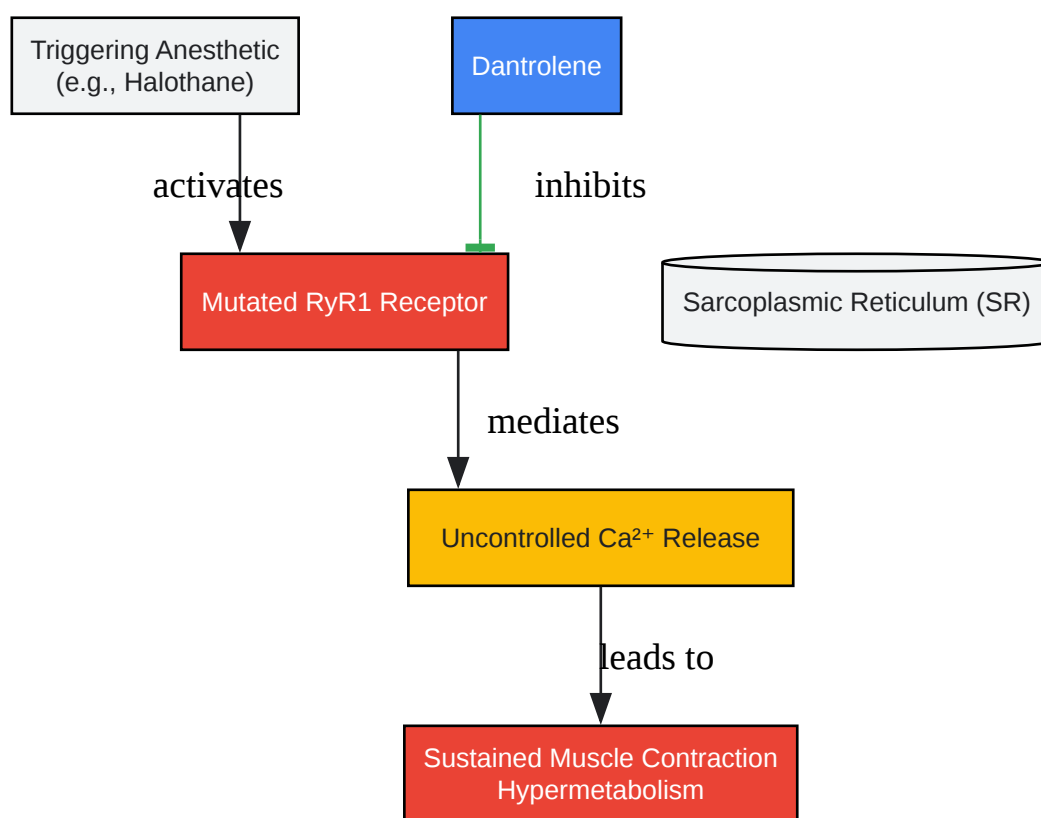
Dantrolene is a postsynaptic muscle relaxant that has been a cornerstone in the treatment of malignant hyperthermia (MH), a rare and life-threatening pharmacogenetic disorder triggered by certain anesthetics.[4][5] It is also used to manage muscle spasticity associated with conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[6] The primary mechanism of action of dantrolene involves the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells.[7][8][9]

Mechanism of Action

Dantrolene exerts its therapeutic effect by directly interacting with the ryanodine receptor 1 (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[7][8][10] By binding to RyR1, dantrolene reduces the efflux of calcium into the cytoplasm, thereby uncoupling muscle excitation and contraction.[4][7] This targeted action allows dantrolene to be

effective in mitigating the hypermetabolic state characteristic of malignant hyperthermia without significantly affecting cardiac or smooth muscle function, as these tissues predominantly express the RyR2 isoform, which is less sensitive to dantrolene.[8][10]

Signaling Pathway of Dantrolene



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Caption: Mechanism of Dantrolene in Malignant Hyperthermia.

In Vivo Efficacy of Dantrolene

The in vivo efficacy of dantrolene has been extensively studied, particularly in the context of malignant hyperthermia. Animal models, most notably malignant hyperthermia-susceptible (MHS) swine, have been instrumental in demonstrating its therapeutic and prophylactic effects.

Table 1: Summary of In Vivo Efficacy Data for Dantrolene in MHS Swine

Parameter	Dantrolene Dose	Outcome	Reference
Prophylaxis	3.5 mg/kg IV	Prevented the onset of MH following challenge with succinylcholine and halothane.	[11]
Treatment	3.5 mg/kg IV	Successfully reversed MH symptoms and ensured survival in all treated animals.	[11]
Twitch Tension Blockade	0.85 mg/kg IV	ED50 for blocking indirectly evoked twitch tension.	[12]
Twitch Tension Blockade	2.0 mg/kg IV	Resulted in a 68% block of the twitch response.	[12]

In a multicenter study involving human patients with unequivocal or probable malignant hyperthermia, intravenous dantrolene treatment resulted in the survival of all 11 patients without sequelae.[13] The mean effective dose was 2.5 mg/kg.[13]

Experimental Protocols

Malignant Hyperthermia Induction and Treatment in Swine

A common experimental model for evaluating the efficacy of drugs for malignant hyperthermia involves the use of susceptible swine.

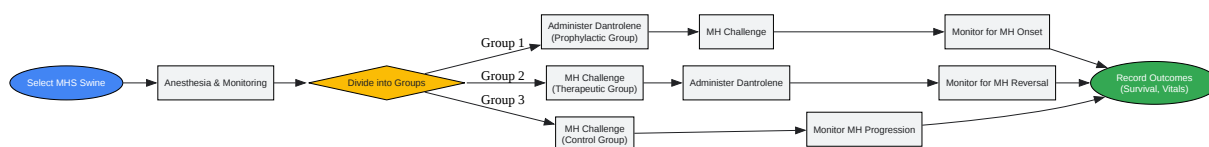
Objective: To assess the prophylactic and therapeutic efficacy of dantrolene in a porcine model of malignant hyperthermia.

Animals: Malignant hyperthermia-susceptible (MHS) swine.[11]

Procedure:

- **Anesthesia and Monitoring:** Anesthesia is induced and maintained with non-triggering agents. Vital signs, including arterial pressure, heart rate, rectal temperature, and arterial blood gases, are continuously monitored.[11]
- **Dose-Response Determination (for prophylaxis):** In a cohort of MHS pigs, a dose-response curve for intravenous dantrolene is established by quantifying the reduction in toe twitch tension. The dose producing 95% of the maximal muscle relaxation (ED95) is determined. [11]
- **Prophylactic Arm:** A separate group of MHS pigs receives the predetermined ED95 dose of dantrolene intravenously prior to being challenged with MH-triggering agents (e.g., succinylcholine 2 mg/kg and halothane 1.5%).[11]
- **Therapeutic Arm:** Another group of MHS pigs is first challenged with the MH-triggering agents. Once clinical signs of MH are evident, the ED95 dose of dantrolene is administered intravenously.[11]
- **Control Arm:** A control group of MHS pigs is challenged with the triggering agents without receiving dantrolene.[11]
- **Outcome Measures:** The primary outcomes are the prevention or reversal of MH symptoms and survival of the animals. Monitored parameters include arterial pressure, blood-gas values, pH, lactate levels, and rectal temperature.[11]

Experimental Workflow



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Caption: Workflow for Porcine Malignant Hyperthermia Study.

Introduction to (R)-MPH-220 and Preclinical Data for MPH-220

While no information is available for "(R)-MPH-220," preclinical data for a compound named "MPH-220" has been published. MPH-220 is described as a first-in-class, orally available, skeletal muscle-specific myosin inhibitor.^{[1][2][3]} Its mechanism of action is distinct from dantrolene, as it directly targets the contractile protein myosin in fast skeletal muscle fibers.^{[1][2]}

Table 2: Summary of Preclinical In Vivo Data for MPH-220 in Rats

Parameter	MPH-220 Dose (Oral)	Outcome	Reference
Muscle Force Reduction	Dose-dependent	The S(-) enantiomer reduced hindleg force by up to 70%.	^{[2][14]}
Effect on Spasticity	15 mg/kg	Improved gait disorders in a rat model of brain injury-induced spasticity.	^[2]
Duration of Action	Not specified	Antispastic effects were maintained for over 10 hours.	^[1]
Cardiovascular Effects	Not specified	No observed cardiovascular side effects.	^{[1][14]}

The S(-) enantiomer of MPH-220 was found to be significantly more effective at reducing muscle force than the R(+) enantiomer.^[2] Preclinical studies suggest that MPH-220 may offer a novel approach to treating muscle spasticity by directly targeting the muscle's contractile

machinery, thereby avoiding the neurological and cardiovascular side effects associated with some other muscle relaxants.[2][3]

Conclusion

Dantrolene is a well-established and effective treatment for malignant hyperthermia and certain forms of muscle spasticity, with a clear mechanism of action centered on the inhibition of calcium release from the sarcoplasmic reticulum. The preclinical data for MPH-220 suggest a novel, direct-acting muscle relaxant with a different molecular target. A direct comparison of the in vivo efficacy of dantrolene and **(R)-MPH-220** would require dedicated head-to-head studies, which are not currently available in the public domain. Future research will be necessary to fully elucidate the comparative therapeutic profiles of these compounds.

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